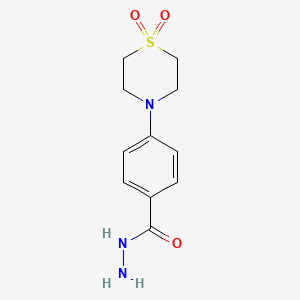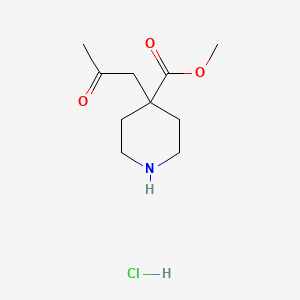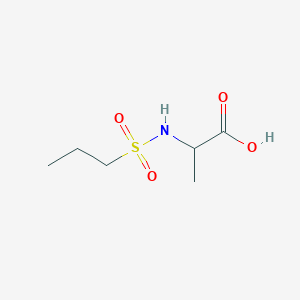
1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as CTPU, is a chemical compound that has been widely used in scientific research. This compound is a type of urea derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and biological studies.
Aplicaciones Científicas De Investigación
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives, including compounds with structures similar to "1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea," have been identified for their cytokinin-like activity, which can significantly impact plant growth and development. These synthetic compounds, including well-known examples like CPPU and TDZ, have been extensively utilized in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. The research highlights the potential of these compounds to enhance adventitious root formation and improve agricultural productivity (Ricci & Bertoletti, 2009).
Corrosion Inhibition
Urea-derived Mannich bases have shown promising results as corrosion inhibitors for mild steel surfaces in acidic environments. Studies on compounds such as "1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea" and similar derivatives demonstrate their effectiveness in preventing corrosion, highlighting the potential of urea derivatives in industrial applications for protecting metal surfaces against acidic corrosion. The findings suggest these compounds interact with metal surfaces through adsorption, following Langmuir's adsorption isotherm, and the efficiency of these inhibitors can be linked to their molecular structure (Jeeva et al., 2015).
Anticancer Research
Recent studies have explored the antiproliferative effects of urea derivatives against various cancer cell lines, suggesting the potential of these compounds in anticancer therapy. A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated significant antiproliferative activity, with some compounds showing higher potency than established control drugs. These findings indicate the therapeutic potential of urea derivatives in cancer treatment, offering new pathways for the development of effective antiproliferative agents (Zhang et al., 2019).
Molecular Complexation and Material Science
In material science, urea derivatives have been utilized for the synthesis of metallo-supramolecular macrocycles, which are of interest for their potential applications in nanotechnology and molecular engineering. These compounds, including "1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea" and related structures, have demonstrated the ability to form complex structures with metal ions, which can be used in the design of new materials with specific optical, electrical, or chemical properties. The research underscores the role of urea derivatives in the development of innovative materials and technologies (Qureshi et al., 2009).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUMUOYLJSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)


![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)

